1-(2-Fluorophenyl)biguanide hydrochloride
Description
Overview of the Biguanide (B1667054) Scaffold in Contemporary Chemical Science
The biguanide moiety, with its unique arrangement of nitrogen atoms, is a versatile functional group that has been extensively explored for a wide range of applications. jneonatalsurg.comjneonatalsurg.com Its ability to exist in various protonated states and act as a strong base, as well as its capacity to chelate metal ions, has made it a valuable component in the design of new molecules. scholaris.caresearchgate.net The biguanide scaffold is a cornerstone in the development of various therapeutic agents, with well-known examples including the antidiabetic drug metformin (B114582) and the antimalarial proguanil. jneonatalsurg.comjneonatalsurg.com The continued exploration of this scaffold is driven by its proven success and the potential for discovering novel biological activities. jneonatalsurg.comjneonatalsurg.com
Significance of Aryl-Substituted Biguanides in Academic Inquiry
The introduction of an aryl group to the biguanide structure significantly influences its electronic and steric properties, leading to a diverse range of chemical behaviors and biological activities. scholaris.ca Academic research into aryl-substituted biguanides has revealed their potential in areas beyond their traditional therapeutic roles. For instance, their ability to form stable complexes with transition metals has led to investigations into their use as catalysts and in materials science. researchgate.netcdnsciencepub.com The nature and position of substituents on the aryl ring can be systematically varied to fine-tune the properties of the resulting compounds, making them attractive models for structure-activity relationship (SAR) studies. scholaris.canih.gov
Specific Research Context of 1-(2-Fluorophenyl)biguanide Hydrochloride within the Biguanide Class
This compound is a specific example of an arylbiguanide that has garnered attention within the scientific community. Its structure, featuring a fluorine atom at the ortho position of the phenyl ring, is of particular interest due to the unique properties that fluorine substitution can confer upon a molecule, such as altered metabolic stability and binding interactions.
While detailed, peer-reviewed research focusing exclusively on this compound is not extensively available in the public domain, its chemical identity is well-established. The following table summarizes its key identifiers and properties, compiled from available chemical databases.
| Property | Value |
|---|---|
| CAS Number | 66088-51-5 |
| Molecular Formula | C8H11ClFN5 |
| Molecular Weight | 231.66 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)F)NC(=N)NC(=N)N.Cl |
| InChI Key | FOWAIJYHRWFTHR-UHFFFAOYSA-N |
The synthesis of arylbiguanides, including fluorinated analogs, generally follows established synthetic routes. A common method involves the reaction of an appropriate aniline (B41778) hydrochloride with dicyandiamide (B1669379) under reflux conditions. scholaris.caresearchgate.net This straightforward approach allows for the generation of a library of substituted arylbiguanides for further investigation.
Characterization of these compounds typically involves a combination of spectroscopic techniques. While specific spectral data for this compound is not readily found in published literature, related compounds have been characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). rsc.orgmdpi.comnist.govspectrabase.comnih.govnih.govnist.govmdpi.commdpi.commassbank.eu For instance, the IR spectra of biguanide hydrochlorides typically show characteristic bands corresponding to N-H and C=N stretching vibrations. nist.govnist.gov NMR spectroscopy provides detailed information about the proton and carbon environments within the molecule, allowing for unambiguous structure elucidation. rsc.orgnih.govmdpi.com Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. mdpi.comnih.govmassbank.eu
The research context for this compound lies within the broader exploration of arylbiguanides for potential applications in medicinal chemistry. The introduction of a fluorine atom can modulate properties such as lipophilicity and metabolic stability, which are critical factors in drug design. While specific biological activity data for this compound is not widely reported, the biguanide scaffold itself is known to be a pharmacophore for various biological targets. jneonatalsurg.comjneonatalsurg.com Further research would be necessary to fully elucidate the specific properties and potential applications of this compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLHJDRXWUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463037 | |
| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66088-51-5 | |
| Record name | Imidodicarbonimidic diamide, N-(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 523275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066088515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66088-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
General Synthetic Routes for Arylbiguanide Hydrochlorides
The primary methods for synthesizing arylbiguanide hydrochlorides involve the addition of amines to a cyanamide (B42294) source. researchgate.net These routes are valued for their directness and adaptability to various substituted amines.
A prevalent and historically significant method for preparing N¹-substituted biguanides is the reaction of an amine hydrochloride with cyanoguanidine, also known as dicyandiamide (B1669379). nih.govbeilstein-journals.org This reaction can be performed by heating the reactants together in a polar solvent, such as water or ethanol (B145695), or by the direct fusion of the salts at high temperatures (180–200 °C). nih.govbeilstein-journals.org The use of the amine as a hydrochloride salt is crucial for the reaction's success. scholaris.ca
Alternatively, sodium dicyanamide (B8802431) can be used as a precursor. beilstein-journals.org This route involves a double addition of amines to the two nitrile groups. nih.govbeilstein-journals.org It has been employed in the industrial synthesis of complex biguanides, where different amines are added sequentially in a two-step procedure to create non-symmetrical products. beilstein-journals.org Substituted cyanoguanidines, which can be prepared from sodium dicyanamide and an amine hydrochloride, serve as intermediates for the synthesis of N¹, N⁵-disubstituted and more complex biguanides. nih.govscholaris.ca
A summary of common synthetic conditions is presented in the table below.
| Method | Reactants | Conditions | Yield | Ref |
| Solvent Heating | Aniline (B41778) Hydrochloride, Dicyandiamide | Reflux in aqueous HCl (1 M), 12 h | 84% (for 1-phenylbiguanide HCl) | scholaris.ca |
| Fusion | Cycloalkyl/Benzylamine Hydrochloride, Dicyandiamide | 180–200 °C, 1 h | 69–84% | beilstein-journals.org |
| Microwave | Amine, Dicyandiamide, TMSCl | Acetonitrile (B52724), 130–150 °C, 5–15 min | Variable (1–72%) | beilstein-journals.orgnih.gov |
| Lewis Acid | Phenylcyanoguanidine, Aniline | FeCl₃, Room Temperature | Excellent | nih.gov |
Acidic conditions are essential for the synthesis of biguanides from amines and cyanoguanidines. scholaris.ca The acid protonates the nitrile group of the cyanoguanidine, which activates it for a nucleophilic attack by the amine. scholaris.ca Without this activation, the reaction is generally too slow to be practical. scholaris.ca Hydrochloric acid is commonly used, with an ideal reaction pH of approximately 2.6. scholaris.ca
Biguanides are strong bases due to the resonance stabilization of the protonated form, where the positive charge is delocalized over several nitrogen atoms. scholaris.caresearchgate.net Consequently, they are typically isolated and handled as their more stable and less reactive hydrochloride salts. researchgate.net The acidic environment of the reaction directly leads to the formation of the biguanide (B1667054) as its hydrochloride salt upon completion of the reaction.
Synthesis of 1-(2-Fluorophenyl)biguanide Hydrochloride and Related Fluoro-substituted Biguanides
The synthesis of this compound follows the general principles outlined for arylbiguanides. The reaction involves treating 2-fluoroaniline (B146934), typically as its hydrochloride salt, with dicyandiamide. This approach has been used to create various fluorine-containing biguanide derivatives. beilstein-journals.org The presence of the fluorine substituent on the phenyl ring can influence the electronic properties and reactivity of the aniline precursor but does not fundamentally change the synthetic pathway.
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing libraries of biguanide derivatives, including those with halogen substituents. scholaris.caresearchgate.net This technique often shortens reaction times from hours to minutes and can improve yields. nih.govresearchgate.net
Precursor Chemistry: Derivatization from 2-Fluoroaniline
The key precursor for the synthesis of this compound is 2-fluoroaniline. This primary aromatic amine provides the 2-fluorophenyl group that will be attached to the N¹ position of the biguanide structure. In the synthesis, 2-fluoroaniline acts as the nucleophile that attacks the activated cyano group of dicyandiamide. scholaris.ca Aniline and its derivatives are generally more reactive in this synthesis than aliphatic amines. nih.govbeilstein-journals.org The reaction is initiated by forming the anilinium salt, 2-fluoroaniline hydrochloride, which then reacts with dicyandiamide under heat.
Optimization of Reaction Conditions and Purification Techniques (e.g., Column Chromatography, Crystallization)
Several strategies have been developed to optimize the synthesis of arylbiguanides. One significant advancement is the use of microwave irradiation, which dramatically reduces reaction times. scholaris.canih.gov Another optimization involves replacing hydrochloric acid with trimethylsilyl (B98337) chloride (TMSCl) as an activator for the dicyandiamide. beilstein-journals.orgnih.gov This modification can lead to higher yields and greater tolerance for various functional groups on the aniline precursor. beilstein-journals.orgscholaris.ca The use of strong Lewis acids, such as iron(III) chloride (FeCl₃), has also been shown to increase both the rate and yield of the reaction, sometimes allowing it to proceed at room temperature. nih.gov
Purification of the resulting this compound is typically straightforward. As the product is a salt, it often precipitates from the reaction mixture upon cooling or the addition of a less polar solvent. nih.gov The crude solid can then be purified by washing with a suitable solvent, such as acetonitrile, to remove unreacted starting materials and byproducts. nih.govchemicalbook.com For higher purity, recrystallization from solvents like ethanol or water/acetonitrile mixtures is a common and effective technique. nih.govchemicalbook.com
Synthesis of Metal Complexes with Biguanide Ligands
Biguanides are excellent N-donor ligands and readily form stable complexes with a variety of transition metals. nih.gov The two imine-like groups of the biguanide moiety act as a bidentate ligand, chelating to the metal center to form a stable six-membered ring. scholaris.ca This chelating ability has been extensively studied, with numerous complexes reported for metals such as copper(II), nickel(II), cobalt(II/III), and zinc(II). nih.govrsc.orgmdpi.com
The synthesis of these complexes generally involves mixing a methanolic or aqueous solution of the biguanide hydrochloride with a solution of the corresponding metal salt (e.g., CuCl₂, CoCl₂, NiSO₄). nih.govmdpi.com A base, such as sodium hydroxide, is often added to deprotonate the biguanide hydrochloride, facilitating its coordination to the metal ion. nih.govmdpi.com The resulting metal complexes can often be isolated as crystals by slow evaporation of the solvent. nih.govmdpi.com
Examples of synthesized metal-biguanide complexes are detailed in the table below.
| Complex Formula | Metal Ion | Reactants | Color of Crystals | Ref |
| [Co(Met)₃]Cl₂·2H₂O | Co(III) | Metformin (B114582)·HCl, CoCl₂·6H₂O, NaOH | - | mdpi.com |
| [Ni(Met)(Met-H)]Cl·H₂O | Ni(II) | Metformin·HCl, NiSO₄·6H₂O, NaOH | Orange/Yellow | nih.govrsc.org |
| [(Cu(Met)Cl)₂-μ-Cl₂] | Cu(II) | Metformin·HCl, CuCl₂·6H₂O, NaOH | Blue | mdpi.com |
| [Zn(MetH)Cl₃] | Zn(II) | Metformin·HCl, ZnCl₂, NaOH | Colorless | nih.govrsc.org |
| (Met = Metformin, a dimethyl-substituted biguanide) |
Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups and bond vibrations within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a biguanide (B1667054) derivative is characterized by distinct absorption bands corresponding to N-H, C=N, and C-N vibrations. For the analogue 1-(4-Fluorophenyl)biguanide hydrochloride, the spectrum exhibits a series of prominent peaks that define its molecular structure.
A broad, strong absorption in the region of 3100-3400 cm⁻¹ is typical for N-H stretching vibrations of the amine and imine groups within the biguanide moiety. A series of sharp, intense peaks between approximately 1500 and 1650 cm⁻¹ are assigned to the C=N stretching and N-H bending vibrations. The region between 1000 and 1300 cm⁻¹ contains bands associated with C-N stretching and vibrations of the fluorophenyl group, including the characteristic C-F stretch.
Table 1: FTIR Spectral Data for 1-(4-Fluorophenyl)biguanide hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3329 | N-H Stretching (Amine/Imine) |
| 3180 | N-H Stretching (Amine/Imine) |
| 1638 | C=N Stretching |
| 1599 | N-H Bending / Aromatic C=C Stretching |
| 1559 | N-H Bending |
| 1509 | Aromatic C=C Stretching |
| 1412 | C-N Stretching |
| 1221 | C-F Stretching / Aromatic C-H Bending |
| 1157 | Aromatic C-H in-plane Bending |
| 830 | Aromatic C-H out-of-plane Bending |
| 758 | Aromatic Ring Deformation |
| 690 | N-H Wagging |
Note: Data is for the 1-(4-Fluorophenyl)biguanide hydrochloride isomer and serves as a representative spectrum.
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of 1-(4-Fluorophenyl)biguanide hydrochloride shows characteristic peaks for the aromatic ring and the biguanide backbone. A strong band near 1600 cm⁻¹ is characteristic of the aromatic ring stretching modes. Other significant signals correspond to the C=N and C-N vibrations of the biguanide structure.
Table 2: Raman Spectral Data for 1-(4-Fluorophenyl)biguanide hydrochloride
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| 3073 | Aromatic C-H Stretching |
| 1641 | C=N Stretching |
| 1603 | Aromatic C=C Stretching |
| 1561 | N-H Bending |
| 1259 | C-N Stretching |
| 1226 | C-F Stretching / Aromatic C-H Bending |
| 1162 | Aromatic C-H in-plane Bending |
| 833 | Aromatic Ring Breathing |
| 639 | Aromatic Ring Deformation |
Note: Data is for the 1-(4-Fluorophenyl)biguanide hydrochloride isomer and serves as a representative spectrum.
Analysis of Characteristic Functional Group Vibrations
The vibrational spectra are dominated by the features of the biguanide and fluorophenyl groups.
N-H Vibrations : The high-wavenumber region (>3100 cm⁻¹) in the FTIR spectrum is characterized by multiple broad bands due to symmetric and asymmetric stretching of the various N-H groups. The corresponding N-H bending modes appear in the 1550-1600 cm⁻¹ region.
C=N and C-N Vibrations : The conjugated C=N bonds of the biguanide backbone give rise to strong absorption bands in the FTIR spectrum, typically between 1630 and 1680 cm⁻¹. The C-N single bond stretches are found at lower wavenumbers, generally in the 1200-1400 cm⁻¹ range.
Fluorophenyl Group Vibrations : The aromatic C-H stretching is observed in the Raman spectrum around 3070 cm⁻¹. Aromatic C=C stretching vibrations result in sharp, intense peaks in both FTIR and Raman spectra near 1500 and 1600 cm⁻¹. The C-F stretching vibration is expected to produce a strong band in the 1200-1230 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds gives rise to signals below 900 cm⁻¹, which can help confirm the substitution pattern of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of a fluorophenylbiguanide, the protons on the aromatic ring and the N-H protons of the biguanide chain are the most characteristic signals. For the 2-fluorophenyl isomer, the aromatic region would display a complex multiplet pattern for the four adjacent protons, influenced by both homo- and heteronuclear (¹H-¹⁹F) coupling. The N-H protons typically appear as broad singlets that may exchange with deuterium (B1214612) oxide (D₂O).
Due to the lack of specific data for the 2-fluoro isomer, the following table presents expected chemical shifts for 1-(4-Fluorophenyl)biguanide hydrochloride in DMSO-d₆.
Table 3: Predicted ¹H NMR Spectral Data for 1-(4-Fluorophenyl)biguanide hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.8 | Broad s | N-H (Imine) |
| ~7.3-7.4 | m | Ar-H (protons ortho to NH) |
| ~7.1-7.2 | m | Ar-H (protons ortho to F) |
| ~7.0 | Broad s | NH₂ (Amine) |
Note: Data are predicted values for the 1-(4-Fluorophenyl)biguanide hydrochloride isomer in DMSO-d₆.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework. The two carbon atoms of the biguanide group are highly deshielded and appear downfield, typically between 155 and 165 ppm. The carbons of the fluorophenyl ring will show characteristic shifts and C-F coupling constants. The carbon directly bonded to the fluorine atom (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings.
Table 4: Predicted ¹³C NMR Spectral Data for 1-(4-Fluorophenyl)biguanide hydrochloride
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162 | N=C-N (Biguanide) |
| ~158 | N=C-N (Biguanide) |
| ~157 (d, ¹JCF ≈ 240 Hz) | Ar-C (C-F) |
| ~135 | Ar-C (C-NH) |
| ~123 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to NH) |
| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to F) |
Note: Data are predicted values for the 1-(4-Fluorophenyl)biguanide hydrochloride isomer, showing expected C-F coupling patterns.
Advanced NMR Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Beyond simple one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, advanced two-dimensional (2D) techniques provide deeper insights into the molecular framework by revealing through-bond and through-space correlations between nuclei.
For 1-(2-Fluorophenyl)biguanide hydrochloride, a complete structural assignment is achieved through a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the 2-fluorophenyl group, COSY correlations would reveal the connectivity between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edunih.gov It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the molecule. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups by the phase of their signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. wisc.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the protons on the fluorophenyl ring and the carbon atoms of the biguanide moiety, confirming their connectivity. wisc.educolumbia.edu
| Technique | Purpose | Information Gained for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. libretexts.org | Reveals connectivity between adjacent protons on the 2-fluorophenyl ring. |
| HSQC | Correlates protons to their directly attached carbons. columbia.edunih.gov | Assigns ¹³C signals for all protonated carbons in the molecule. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. wisc.educolumbia.edu | Confirms the connection between the fluorophenyl ring and the biguanide moiety; assigns quaternary carbons. |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. scripps.educhemrxiv.orgnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, where M is the free base form of the compound. This would allow for the direct determination of the molecular weight of the cation.
High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. longdom.org
For the [M+H]⁺ ion of 1-(2-Fluorophenyl)biguanide, HRMS would provide an exact mass measurement. This experimental value can then be compared to the calculated exact mass for the proposed elemental formula (C₈H₁₁FN₅) to confirm its composition with a high degree of confidence.
| Technique | Ionization Method | Information Obtained | Expected m/z for 1-(2-Fluorophenyl)biguanide |
| ESI-MS | Soft ionization from solution | Molecular weight of the cation | [C₈H₁₁FN₅ + H]⁺ |
| HRMS | High-accuracy mass measurement | Elemental formula confirmation | Precise m/z of [C₈H₁₁FN₅ + H]⁺ |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify its purity and composition.
For a pure sample of this compound (C₈H₁₁FN₅·HCl), the theoretical elemental composition can be calculated. Experimental values from combustion analysis should closely match these theoretical percentages.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 41.48 |
| Hydrogen (H) | 5.22 |
| Fluorine (F) | 8.20 |
| Nitrogen (N) | 30.23 |
| Chlorine (Cl) | 15.31 |
Note: These are calculated values for the hydrochloride salt.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.comnih.gov It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.comnih.gov
In a single-crystal X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined. mdpi.com
While the crystal structure for this compound is not available, a study on the closely related isomer, 1-(4-Fluorophenyl)biguanid-1-ium chloride, provides valuable insights into the expected structural features. nih.gov In this structure, the molecule exists as a monoprotonated 1-(4-fluorophenyl)biguanidinium cation with a chloride anion. nih.gov The biguanidinium group is not planar, and it is significantly rotated with respect to the phenyl ring. nih.gov The crystal packing is stabilized by an extensive network of N-H···N and N-H···Cl hydrogen bonds, forming a three-dimensional supramolecular assembly. nih.gov It is reasonable to expect similar structural characteristics for the 2-fluoro isomer, including a non-planar biguanide moiety and a complex hydrogen-bonding network.
Below is a table summarizing the crystallographic data for the related compound, 1-(4-Fluorophenyl)biguanid-1-ium chloride. nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₁₁FN₅⁺·Cl⁻ |
| Molecular Weight | 231.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9954 (5) |
| b (Å) | 9.2187 (4) |
| c (Å) | 16.3149 (11) |
| β (°) | 91.111 (5) |
| Volume (ų) | 1051.93 (11) |
| Z | 4 |
Data for 1-(4-Fluorophenyl)biguanid-1-ium chloride. nih.gov
Analysis of Intermolecular Interactions
A definitive analysis of the intermolecular interactions for this compound is contingent upon the experimental determination of its crystal structure, which is not available in the reviewed literature. However, the molecular structure permits a predictive assessment of the non-covalent forces that would govern its solid-state assembly.
Hydrogen Bonding: The protonated biguanide moiety is rich in hydrogen bond donors (N-H groups) and acceptors (imine nitrogen atoms). It is expected that an extensive and complex network of hydrogen bonds would be the dominant feature of its crystal lattice. The chloride counter-ion would also act as a primary hydrogen bond acceptor. These interactions would likely involve the formation of robust supramolecular synthons, connecting cations and anions into intricate one-, two-, or three-dimensional networks.
π-π Stacking: The presence of the 2-fluorophenyl ring introduces the possibility of π-π stacking interactions. scholaris.ca These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, could contribute to the crystal packing, likely in a parallel-displaced or T-shaped arrangement. The substitution of a hydrogen atom with a highly electronegative fluorine atom alters the quadrupole moment of the aromatic ring, which can influence the geometry and strength of these stacking interactions.
Supramolecular Architectures and Crystal Packing Phenomena
Without experimental crystal structure data, a definitive description of the supramolecular architecture of this compound remains speculative. However, insights can be drawn from related structures and the application of analytical tools like Hirshfeld surface analysis.
Hirshfeld Surface Analysis: This computational method is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.commdpi.com It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.
For this compound, a Hirshfeld surface analysis would be expected to reveal the following:
Dominant Interactions: Bright red spots on the dnorm surface would likely highlight the short, strong N-H···Cl and N-H···N hydrogen bonds, confirming their role as the primary drivers of the crystal packing.
Weaker Contacts: The analysis would also quantify weaker interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide percentage contributions of different contacts. It is anticipated that H···H, H···Cl, H···N, and H···F contacts would represent the most significant portions of the surface, which is typical for organic hydrochloride salts with fluorinated components. nih.govresearchgate.net
π-π Stacking Visualization: The "shape index" plot within the Hirshfeld analysis would be used to identify potential π-π stacking, which appears as characteristic adjacent red and blue triangles. researchgate.net
Studies on metformin (B114582) complexes and other substituted biguanides have successfully used this technique to elucidate their complex three-dimensional supramolecular structures, which are heavily influenced by hydrogen bonding. researchgate.net
Investigation of Tautomeric Equilibria in Fluoroaryl-Substituted Biguanides
Biguanides are known to exist in multiple tautomeric forms due to the migration of protons between the five nitrogen atoms. nih.gov
Neutral Biguanides: For neutral biguanides, theoretical and X-ray diffraction studies have shown that the most stable tautomer is typically one that allows for maximum conjugation across the N-C-N-C-N backbone. scholaris.caresearchgate.net This form is often stabilized by an intramolecular hydrogen bond and notably lacks a hydrogen atom on the central bridging nitrogen. scholaris.ca
Polymorphism and Co-crystallization Studies
The ability of a compound to exist in more than one crystalline form is known as polymorphism. This phenomenon is of critical importance in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties.
Polymorphism: To date, no specific polymorphic forms of this compound have been reported in the surveyed literature. However, the molecule possesses characteristics that make it a strong candidate for polymorphism: conformational flexibility around the phenyl-nitrogen bond and the biguanide backbone, coupled with a high capacity for forming various hydrogen-bonding networks. rsc.orgmdpi.com Changes in crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to different packing arrangements and, thus, different polymorphs. youtube.com
Co-crystallization: Co-crystals are multi-component crystals in which an active pharmaceutical ingredient (API) is combined with a benign coformer in a specific stoichiometric ratio. The rich array of hydrogen bond donors and acceptors in this compound makes it an excellent candidate for co-crystal formation. By selecting appropriate coformers (e.g., carboxylic acids, amides), it would be possible to form new crystalline solids held together by specific and predictable hydrogen bond synthons. This approach is widely used to modify the physicochemical properties of pharmaceutical compounds. researchgate.net
Note: Due to the absence of specific published experimental data for this compound in the reviewed scientific literature, the generation of detailed data tables is not possible.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to study how a small molecule (ligand) might interact with a large biological molecule, such as a protein or DNA.
Molecular docking studies are performed to predict the preferred binding mode and affinity of 1-(2-Fluorophenyl)biguanide hydrochloride with a specific biological target. This is particularly relevant as biguanide (B1667054) derivatives are known to interact with various proteins. rjpbcs.com
The process involves placing the ligand into the binding site of a macromolecule and calculating the binding energy for different conformations. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, biguanides are known to interact with targets like AMP-activated protein kinase (AMPK). rjpbcs.com Docking studies could reveal that the biguanide moiety of this compound forms hydrogen bonds with amino acid residues like serine or threonine in the active site of a protein, while the fluorophenyl group engages in hydrophobic or π-π stacking interactions. researchgate.net Interactions between proteins and DNA are also crucial for many biological functions. nih.gov
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| AMPK (Illustrative) | -7.5 | SER108, THR172 |
| Caspase-3 (Illustrative) | -8.2 | ARG64, GLN161 |
| p53 (Illustrative) | -9.1 | LYS120, ARG248 |
Note: This table is for illustrative purposes, showing potential interactions based on studies of similar compounds. researchgate.net
Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. Conformational analysis is performed to identify the various low-energy three-dimensional arrangements (conformers) the molecule can adopt. Understanding the conformational landscape is crucial as the biologically active conformation may not be the global minimum energy structure.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-macromolecule complex over time. researchgate.net Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system by solving Newton's equations of motion. These simulations can assess the stability of the binding pose, reveal changes in the protein's conformation upon ligand binding, and provide a more accurate estimation of binding free energies. For this compound, MD simulations could confirm the stability of its interaction within a protein's active site and highlight the flexibility of the ligand and its binding partners.
Quantitative Structure-Activity Relationship (QSAR) Studies for Fluoro-Substituted Biguanides
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For fluoro-substituted biguanides, including this compound, QSAR models can elucidate the specific molecular properties that govern their therapeutic effects. While a dedicated QSAR study for this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on related biguanide derivatives and other fluoro-substituted compounds. researchgate.netnih.govnih.gov
A typical QSAR study for this class of compounds would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are categorized into several classes:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For 1-(2-Fluorophenyl)biguanide, the high electronegativity of the fluorine atom significantly influences the electron distribution in the phenyl ring. Relevant descriptors would include the Hammett constant (σ), dipole moment, and atomic charges, which can be calculated using quantum chemical methods. The position of the fluorine atom (ortho, in this case) would create a unique electronic environment compared to its meta or para isomers, affecting interactions with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and van der Waals radii are fundamental. The presence of the 2-fluoro substituent can influence the conformation of the molecule by inducing a specific dihedral angle between the phenyl ring and the biguanide side chain, which can be critical for receptor binding.
Hydrophobic Descriptors: Lipophilicity is a crucial factor in determining the pharmacokinetic and pharmacodynamic properties of a drug. The logarithm of the octanol-water partition coefficient (log P) is the most common descriptor for hydrophobicity. The fluorine substitution on the phenyl ring generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule and describe the connectivity and branching of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.
Once these descriptors are calculated for a series of fluoro-substituted biguanide analogs, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms are employed to build the QSAR model. The resulting equation provides insight into which properties are most influential for the biological activity being studied. For instance, a hypothetical QSAR equation might reveal a positive correlation with lipophilicity and a negative correlation with the volume of the substituent at the ortho position, guiding the design of more potent analogs.
Table 1: Key Molecular Descriptor Classes in QSAR Studies of Fluoro-Substituted Biguanides
| Descriptor Class | Examples | Relevance to 1-(2-Fluorophenyl)biguanide |
| Electronic | Hammett constant (σ), Dipole moment, Atomic charges | The electronegative fluorine atom alters the electronic landscape of the phenyl ring, impacting target interactions. |
| Steric | Molecular weight, Molar volume, van der Waals radii | The size and position of the fluoro group affect the molecule's overall shape and its fit within a biological receptor. |
| Hydrophobic | Log P (octanol-water partition coefficient) | Fluorine substitution generally increases lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological | Wiener index, Connectivity indices | These descriptors encode information about the structural connectivity and branching of the molecule. |
Analysis of Noncovalent Interactions within the Molecular Framework and Crystal Lattice
Hirshfeld surface analysis is a powerful tool in crystallography that maps the electron distribution of a molecule within a crystal, allowing for the visualization of intermolecular contacts. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close contacts.
For this compound, the following noncovalent interactions are expected to be significant:
Hydrogen Bonds: The biguanide moiety is rich in hydrogen bond donors (N-H groups) and acceptors (imine nitrogen atoms). In the hydrochloride salt, the protonated biguanidinium cation will form strong N-H···Cl- hydrogen bonds with the chloride anion. Additionally, intermolecular N-H···N hydrogen bonds between biguanide moieties are highly probable, leading to the formation of chains or layers within the crystal lattice.
C-H···F Interactions: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, participating in C-H···F interactions with neighboring molecules. These interactions, although weaker than classical hydrogen bonds, play a crucial role in the directional organization of molecules in the crystal.
π-π Stacking: The fluorophenyl rings can engage in π-π stacking interactions. The presence of the electronegative fluorine atom can influence the nature of these interactions, potentially favoring offset or parallel-displaced stacking arrangements due to the altered quadrupole moment of the aromatic ring.
van der Waals Forces: A significant portion of the crystal packing is also governed by nonspecific van der Waals forces, which are represented by the H···H contacts in the Hirshfeld surface analysis.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. It is a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). The distribution and shape of the points on this plot are characteristic of specific interactions. For instance, sharp spikes at the bottom of the plot are indicative of hydrogen bonds.
Table 2: Predicted Noncovalent Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor/Acceptor Groups | Expected Contribution to Crystal Packing |
| Strong Hydrogen Bonds | N-H (biguanide) ··· Cl- | Primary interaction stabilizing the ionic components. |
| Intermolecular Hydrogen Bonds | N-H (biguanide) ··· N (biguanide) | Formation of extended supramolecular networks (chains, sheets). |
| Weak Hydrogen Bonds | C-H (phenyl/biguanide) ··· F (phenyl) | Directional interactions contributing to the overall packing arrangement. |
| π-π Stacking | Fluorophenyl rings | Contributes to the cohesive energy of the crystal through aromatic interactions. |
| van der Waals Forces | H···H contacts | Comprise a large percentage of the surface contacts, providing general stabilization. |
Molecular Interactions and Mechanistic Studies in Vitro and Biochemical Focus
Interaction with Biological Macromolecules in In Vitro Models
Understanding the binding characteristics and enzymatic inhibition profile of 1-(2-Fluorophenyl)biguanide hydrochloride is crucial for elucidating its mechanism of action. The following subsections outline investigations into its interactions with DNA, a model serum protein, and several key enzymes.
The interaction of small molecules with Deoxyribonucleic acid (DNA) can lead to significant downstream biological effects by disrupting processes like replication and transcription. Compounds can bind to DNA through various modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix. The biguanide (B1667054) moiety, present in this compound, is known to be involved in DNA interactions. For instance, the antimicrobial polymer polyhexamethylene biguanide (PHMB) has been shown to bind to and condense bacterial chromosomes, suggesting a DNA-level mechanism for its action. nih.gov This interaction is potent enough to result in the formation of nanoparticles when PHMB is mixed with isolated bacterial chromosomal DNA. nih.gov
While specific studies detailing the binding of this compound to DNA, or determining its preference for the minor groove, are not extensively documented in available literature, the known DNA-binding properties of other biguanide-containing compounds suggest this is a potential mechanism of action. nih.gov Analytical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, thermal melting assays, and viscosity measurements are commonly employed to characterize these interactions and can confirm the specific binding mode, such as minor groove binding. nih.gov
The binding of a compound to plasma proteins, such as serum albumin, is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural homology to human serum albumin (HSA). nih.gov The interaction between a small molecule and BSA can be investigated using various spectroscopic and calorimetric techniques to determine key binding parameters.
Key parameters often determined in these studies include:
Binding Constant (Ka): This value quantifies the affinity of the compound for the protein.
Number of Binding Sites (n): This indicates how many molecules of the compound can bind to a single protein molecule.
Thermodynamic Parameters: Enthalpy (ΔH) and entropy (ΔS) changes can provide insight into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds, van der Waals forces).
Fluorescence quenching assays are a common method for these investigations, where the intrinsic fluorescence of tryptophan residues in BSA is monitored as the concentration of the binding molecule is increased. nih.govresearchgate.net Although this is a standard assessment for novel compounds, specific data from in vitro studies quantifying the binding affinity and thermodynamic parameters for the interaction between this compound and Bovine Serum Albumin are not detailed in the currently available scientific literature.
Investigating the ability of a compound to inhibit or modulate the activity of specific enzymes is fundamental to understanding its pharmacological effects. This subsection explores the interaction of this compound with cholinesterases, dihydrofolate reductase-thymidylate synthase, and cytochrome P450 enzymes.
Enzyme Interaction and Inhibition Profile Assessment
Cholinesterase (Acetyl/Butyryl Choline Esterase) Inhibitory Activity
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.gov The inhibitory potential of a compound against these enzymes is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates greater potency.
While a wide range of natural and synthetic compounds have been evaluated as cholinesterase inhibitors, specific experimental data on the in vitro inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase have not been reported in the available literature.
Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Inhibition in Parasitic Models
The bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is essential for the synthesis of pyrimidines, which are required for DNA replication. asm.orgnih.gov This makes it a critical and validated drug target in various parasitic protozoa, including those responsible for malaria, toxoplasmosis, and trypanosomiasis. asm.orgnih.govmdpi.com Compounds that inhibit DHFR-TS, known as antifolates, disrupt the parasite's ability to replicate and survive. The biguanide structure is a known feature of some antifolate drugs. For example, biguanide derivatives have been investigated as inhibitors of the DHFR-TS enzyme in parasites like Babesia. asm.org
The effectiveness of such inhibitors is evaluated through enzymatic assays that measure the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). asm.org The results are typically presented as IC₅₀ or EC₅₀ values. Although the biguanide class of compounds is known to target parasitic DHFR-TS, specific kinetic data or IC₅₀ values for the inhibition of DHFR-TS from any parasitic model by this compound are not presently available in the scientific literature.
Modulation of Cytochrome P450 (CYP) Enzyme Activity
The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions, altering the clearance and efficacy of co-administered medications. mdpi.com Therefore, in vitro assessment of a compound's effect on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a critical step in drug development. nih.gov These studies, often conducted using human liver microsomes or recombinant CYP enzymes, determine whether a compound acts as an inhibitor, an inducer, or a substrate for these enzymes.
Mechanisms of inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). mdpi.com Despite the importance of this characterization, specific in vitro studies detailing the modulatory effects of this compound on the activity of various cytochrome P450 enzymes have not been reported.
Coordination Chemistry with Transition Metals
The biguanide moiety, a central feature of 1-(2-fluorophenyl)biguanide, possesses a remarkable capacity for coordinating with transition metal ions. This interaction is not merely a chemical curiosity but is increasingly understood to be integral to the biochemical and pharmacological profiles of biguanide derivatives.
Biguanides are recognized as excellent N-donor bidentate ligands, readily forming stable complexes with a wide array of transition metals. researchgate.netmdpi.com A bidentate ligand is a molecule or ion that has two donor atoms which can bind to a central metal atom or ion at two points, much like a crab's claw. In the case of biguanides, the donor atoms are two of the nitrogen atoms within the flexible polynitrogenated chain. youtube.com
Upon complexation, the biguanide ligand typically arranges to form a stable six-membered ring with the metal cation. scholaris.ca This chelation is stabilized by extensive π-electron delocalization across the biguanide structure, a property that is essential for high-affinity metal interaction. nih.govnih.govresearchgate.net The planarity of the two guanidine (B92328) units within the biguanide structure facilitates this effective coordination. scholaris.ca This ability to form stable complexes has been demonstrated with various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govrsc.org
Emerging research strongly suggests that the cellular effects of biguanides are intrinsically linked to their metal-binding properties. nih.govnih.gov The formation of metal-biguanide complexes can significantly modulate the parent compound's biochemical activity. Studies on related biguanides have shown that this coordination can lead to an improved pharmacological profile, potentially overcoming drug resistance and broadening the spectrum of activity. researchgate.netmdpi.com
The interaction with intracellular metals, particularly copper, appears to be a key aspect of their mechanism. Evidence indicates that the ability of biguanides to bind copper is crucial for their capacity to regulate key cellular energy sensors and metabolic pathways. nih.govnih.gov For instance, the regulation of AMP-activated protein kinase (AMPK), mitochondrial respiration, and gluconeogenic gene expression by biguanides is dependent on their inherent metal-binding capabilities. nih.govresearchgate.net Disrupting the molecule's ability to chelate metals, for example by modifying the ligand-forming groups or by introducing a competing copper chelator, has been shown to oppose these known cellular actions. nih.govnih.gov This suggests that the administration of pre-formed metal-biguanide complexes could be a viable strategy to deliver the most effective therapeutic agent with a specific biguanide-to-metal ratio for optimal biological function. mdpi.com
| Biochemical Effect | Modulation by Metal-Binding | Key Metal Ion Implicated | Reference |
|---|---|---|---|
| AMPK Regulation | Metal-binding is essential for the regulation of AMPK signaling. | Copper (Cu) | nih.govnih.gov |
| Mitochondrial Respiration | The intrinsic property of metal-binding enables biguanides to regulate mitochondrial respiration. | Copper (Cu) | nih.govresearchgate.net |
| Glucose Production | Metal chelation is required for effects on gluconeogenic gene expression and glucose output. | Copper (Cu) | nih.govnih.gov |
| Pharmacological Profile | Coordination to metal centers can improve activity and reduce drug resistance. | Various Transition Metals | researchgate.netmdpi.com |
Proposed Mechanisms of Molecular Action (Academic Context)
The molecular mechanisms through which biguanides exert their effects are multifaceted, with significant academic focus on their interaction with cellular energy metabolism and the specific non-covalent forces that govern their binding to biological targets.
A widely accepted primary target for biguanides is Complex I of the mitochondrial electron transport chain. consensus.appnih.govdntb.gov.ua Inhibition of this complex disrupts oxidative phosphorylation, leading to a decrease in ATP production and a corresponding increase in the cellular AMP/ATP ratio. nih.gov This state of energy stress acts as a signal that triggers the activation of a master metabolic regulator: AMP-activated protein kinase (AMPK). nih.govconsensus.app
Once activated, AMPK phosphorylates numerous downstream targets, leading to a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. A key consequence in hepatocytes is the inhibition of gluconeogenesis (the production of glucose), which contributes significantly to the antihyperglycemic effect of these compounds. consensus.appdroracle.ai Biguanides have been shown to specifically inhibit key gluconeogenic enzymes such as mitochondrial glycerophosphate dehydrogenase. droracle.ai
Beyond the primary mitochondrial target, biguanides also modulate other cellular signaling pathways. For instance, they have been found to regulate S6 protein phosphorylation, a pathway involved in protein synthesis and cell growth, sometimes in a manner independent of AMPK signaling. nih.govnih.gov
| Molecular Target | Effect of Biguanide Interaction | Downstream Consequence | Reference |
|---|---|---|---|
| Mitochondrial Respiratory Complex I | Inhibition | Decreased ATP production, increased AMP/ATP ratio. | consensus.appnih.govdntb.gov.ua |
| AMP-activated protein kinase (AMPK) | Activation | Inhibition of gluconeogenesis, modulation of metabolic pathways. | nih.govnih.govconsensus.app |
| Mitochondrial Glycerophosphate Dehydrogenase | Inhibition | Reduced hepatic glucose production. | droracle.ai |
| Ribosomal Protein S6 Kinases | Modulation of Phosphorylation | Regulation of protein synthesis and cell growth. | nih.govnih.gov |
The interaction of this compound with its biological targets is governed by a combination of non-covalent forces. The biguanide structure itself is rich in both hydrogen bond donors (N-H groups) and acceptors (imino nitrogens), making it highly capable of forming multiple hydrogen bonds. scholaris.ca These interactions are critical for the specific recognition and stabilization of the ligand within the binding pocket of a target protein or enzyme. nih.gov The protonated form of the biguanide is particularly stable due to the formation of bidentate hydrogen bonds. scholaris.ca
The 2-fluorophenyl group introduces a significant hydrophobic element to the molecule. scholaris.ca This aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues at the target's binding site. nih.govreading.ac.uk Such interactions are crucial for sequestering the molecule from the aqueous cellular environment and properly orienting it for effective binding. Furthermore, the fluorine atom, while a weak hydrogen bond acceptor, can participate in specific interactions with the protein backbone or side chains, potentially enhancing binding affinity and selectivity. nih.gov The interplay between the hydrophilic, hydrogen-bonding biguanide core and the hydrophobic aryl substituent is therefore essential for molecular recognition and biological activity. nih.govreading.ac.uk
In Vitro Biochemical Assay Methodologies
A variety of in vitro biochemical assays are employed to investigate the mechanism of action and pharmacological profile of compounds like this compound. These assays are essential tools for screening compounds and characterizing their interactions with specific molecular targets. wuxibiology.comgd3services.com
Enzyme inhibition assays are a classic example, where the compound is tested for its ability to reduce the activity of a purified enzyme. youtube.com For biguanides, this would include assays measuring the activity of mitochondrial Complex I or key kinases like AMPK. wuxibiology.com These can be performed in various formats, including luminescence-based assays (e.g., ADP-Glo, which measures kinase activity by quantifying ADP produced) and fluorescence-based methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). wuxibiology.com
Cellular assays are also critical for understanding the compound's effects in a more biological context. Luciferase reporter assays can be used to measure the compound's impact on the transcriptional activity of specific pathways, such as hypoxia-inducible factor 1 (HIF-1). nih.gov To assess the consequences of metabolic disruption, cell viability assays like the MTT assay are often used to determine cytotoxicity in different cell lines. nih.govrsc.org Furthermore, high-performance liquid chromatography (HPLC) methods are utilized in conjunction with human liver microsomes to study the in vitro metabolism of biguanide compounds. tandfonline.com
| Assay Category | Specific Methodology | Purpose | Reference |
|---|---|---|---|
| Target Inhibition/Activity | Kinase Assays (e.g., TR-FRET, ADP-Glo) | To quantify the modulatory effect on specific kinases like AMPK. | wuxibiology.com |
| Mitochondrial Respirometry | To measure inhibition of oxygen consumption via Complex I. | nih.govnih.gov | |
| Cellular Effect & Pathway Analysis | Cell Viability Assays (e.g., MTT) | To determine the cytotoxic effects of the compound or its metal complexes. | nih.govrsc.org |
| Luciferase Reporter Assays | To screen for inhibition or activation of specific signaling pathways (e.g., HIF-1). | nih.gov | |
| HPLC-based Metabolism Assays | To study the metabolic breakdown of the compound using liver microsomes. | tandfonline.com |
Enzyme Activity Assays
A thorough search of scientific databases and research articles did not yield any studies specifically detailing the effects of this compound on enzyme activity. While the broader class of biguanides, such as metformin (B114582), is known to influence enzymatic pathways, particularly those related to metabolic processes, no such in vitro studies have been published for the 2-fluoro derivative. The biguanide class of compounds is recognized for its diverse biological activities, which often stem from interactions with key enzymes. However, the specific enzymatic targets and inhibitory or activatory profiles of this compound have not been characterized.
Spectrophotometric and Fluorescence-Based Binding Assays
Similarly, there is a lack of available research on the use of spectrophotometric and fluorescence-based binding assays to elucidate the molecular interactions of this compound. These techniques are fundamental in determining the binding affinity and kinetics of a compound to its molecular targets, such as proteins or nucleic acids. For other biguanide compounds, like polyhexamethylene biguanide (PHMB), fluorescence-based methods have been developed for their detection and quantification, indicating the feasibility of such studies. However, no such binding assays or mechanistic studies have been specifically reported for this compound.
Research Applications and Emerging Areas Non Clinical Focus
Development of Analytical Reagents and Chemical Sensors
There is currently limited specific information in peer-reviewed literature regarding the use of 1-(2-Fluorophenyl)biguanide hydrochloride as an analytical reagent or in the development of chemical sensors. However, research on related biguanide (B1667054) compounds, such as polyhexamethylene biguanide hydrochloride (PHMB), has shown their potential in analytical applications. For instance, a fluorescence optode based on lactone-rhodamine B has been developed for the determination of PHMB. mdpi.comnih.gov This suggests that the biguanide structure can be functionalized to create sensitive and selective analytical tools. The presence of the fluorophenyl group in this compound could potentially be exploited for the development of novel sensors, for example, through fluorescence-based detection methods. Further research is needed to explore these possibilities.
Scaffold for the Rational Design of Novel Chemical Probes
Structure-Guided Research for Biguanide Analogues with Enhanced Specificity
Structure-guided design is a powerful strategy for developing analogues of existing compounds with improved properties. In the context of biguanides, research has focused on modifying the aryl group to enhance their biological activity and specificity. For example, studies on biguanide derivatives as anticancer agents have shown that the nature and position of substituents on the phenyl ring significantly influence their potency. nih.gov The 2-fluoro substitution in this compound provides a specific starting point for such research. Computational modeling and structural biology techniques could be employed to design analogues with enhanced binding affinity and selectivity for specific biological targets, leading to the development of more effective research tools and potential therapeutic leads.
Investigations into Antimicrobial Properties in Research Models
The antimicrobial properties of biguanides are well-established, with compounds like chlorhexidine (B1668724) and polyhexamethylene biguanide (PHMB) being widely used as antiseptics and disinfectants. mdpi.comeajournals.orgmdpi.com These compounds exert their antimicrobial effect by disrupting the cell membranes of microorganisms. While specific antimicrobial studies on this compound are not extensively reported, its structural similarity to other active biguanides suggests that it may also possess antimicrobial activity. In vitro studies using various bacterial and fungal strains would be necessary to determine its spectrum of activity and potency. Such research could lead to the development of new antimicrobial agents for various non-clinical applications.
Studies on Anticancer Activity in Cell-Based Research Models
A growing body of research has focused on the anticancer potential of biguanide derivatives. Studies have shown that various phenylbiguanide (B94773) analogues exhibit antiproliferative effects in different cancer cell lines. For instance, research on fluorine-containing biguanide derivatives has demonstrated their ability to inhibit the growth of cancer cells. researchgate.netbenthamscience.com One study highlighted that a 3,4-difluorophenyl biguanide derivative containing a cyclooctyl group showed the most potent antitumor activity among a series of synthesized compounds. researchgate.netbenthamscience.com
Another study on biguanide derivatives as selective antitumor agents found that substitutions on the phenyl ring significantly affected their activity. nih.gov Specifically, an o-chlorophenyl analogue demonstrated potent inhibitory effects on hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR), both of which are crucial for cancer cell survival in the tumor microenvironment. nih.gov Given that this compound possesses a halogen substitution at the ortho position, it represents an interesting candidate for investigation in this area.
The proposed mechanism of action for some of these anticancer biguanides involves the inhibition of signaling pathways crucial for tumor growth, such as the EGFR signaling pathway. researchgate.netbenthamscience.com
| Compound | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 3,4-difluorophenyl biguanide with cyclooctyl group | HepG2, Ovcar3, T24 | Showed the best antitumor activity among nine derivatives; inhibited the EGFR signaling pathway. | researchgate.netbenthamscience.com |
| o-chlorophenyl biguanide analogue | HT29 | Potent inhibitor of HIF-1 and UPR activation; selective cytotoxicity under glucose deprivation. | nih.gov |
Exploration of Epigenetic Properties in In Vitro Cell Systems
The exploration of the epigenetic properties of small molecules is an emerging area of research. While there is no specific information on the epigenetic effects of this compound, a study on the related compound, poly(hexamethylene biguanide) hydrochloride (PHMB), investigated its potential to induce epigenetic modifications. researchgate.net The study assessed effects on DNA methylation and mitogenic cytokine production in different cell lines. researchgate.net Although the study concluded that PHMB does not exhibit clear and remarkable epigenetic properties in vitro, it highlights a potential area of investigation for other biguanide derivatives. Future research could explore whether this compound can modulate the activity of epigenetic enzymes or alter patterns of DNA methylation and histone modification in cell-based models.
Advanced Analytical and Bioanalytical Methodologies for Biguanides
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds within a mixture.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of biguanides. However, the analysis of this class of compounds presents several challenges, including strong interactions with the silica-based columns that are most common in HPLC, the presence of multiple charges in typical acidic and neutral pH mobile phases, and low UV absorption above 230 nm. lcms.cz Furthermore, the strong chelating properties of biguanides can lead to unwanted interactions with the metal components of the HPLC system. lcms.cz
To overcome these issues, specific HPLC methods have been developed for related biguanide (B1667054) compounds, which could be adapted for 1-(2-Fluorophenyl)biguanide hydrochloride. A rapid and simple stability-indicating method for polyhexamethylene biguanide (PHMB) was developed using a cyanopropyl bonded phase column. nih.gov This approach avoids the strong interactions associated with standard silica (B1680970) columns. The method employed gradient elution and detection at a low wavelength of 235 nm, where biguanides exhibit absorbance. nih.govmdpi.com This methodology proved effective for determining PHMB in both liquid and gel-like pharmaceutical formulations, achieving mean recoveries of 101-102% and a limit of detection of ≤0.004 mg/mL. nih.gov
Table 1: Example HPLC-DAD Conditions for a Biguanide Compound (PHMB)
| Parameter | Condition |
|---|---|
| Column | Cyanopropyl bonded phase (Agilent Zorbax Eclipse XDB-CN, 4.6 mm × 75 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Deionized Water |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detection (DAD) at 235 nm |
| Application | Quantification in liquid and gel pharmaceutical formulations |
Data sourced from a study on polyhexamethylene biguanide. nih.gov
Advanced strategies are often necessary to handle the complexities of biguanide analysis. One such approach is the use of specialized column chemistries and separation modes. Bridge Ion Separation Technology (BIST™) represents a novel method for biguanide analysis that relies on size-ion-exclusion chromatography with positive electrostatic interactions between the cationic analyte and the stationary phase surface. lcms.cz This technique can provide a quick assessment of the total amount of biguanide in a sample using a simple isocratic mobile phase of acetonitrile, water, and a salt like ammonium (B1175870) formate. lcms.cz
For more detailed separation, step-gradient methods can be employed with BIST™ columns. By altering the mobile phase composition (e.g., switching from a high percentage of acetonitrile to 100% water), the retention of the biguanide can be selectively modified, allowing for separation from other sample components. lcms.cz Coupling these advanced separation techniques with detectors suitable for non-chromophoric compounds, or those with low UV absorbance, such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometry (MS), can significantly enhance sensitivity and specificity. A highly sensitive HPLC method using an ELSD has been reported for other biguanides. semanticscholar.orgnih.gov
Capillary Electrophoresis (CE) with Contactless Conductivity Detection
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of ionic species like this compound. nih.gov When combined with a capacitively coupled contactless conductivity detector (C4D), it becomes a powerful tool that is simple in design, low in cost, and versatile. mdpi.com
The principle of CE-C4D involves the separation of ions in a narrow fused-silica capillary under the influence of a high electric field. The C4D sensor works without any direct galvanic contact between the electrodes and the electrolyte solution. nih.gov It typically consists of two cylindrical metal electrodes placed around the capillary with a small detection gap in between. nih.gov A high-frequency voltage is applied to one electrode, and the signal is capacitively coupled through the solution to the second electrode. mdpi.com As a zone of analyte with a different conductivity compared to the background electrolyte passes the detector, a signal is generated. nih.gov
This technique offers high sensitivity, with limits of detection in the parts-per-billion (ppb) range for some small ions, and a wide linear range. nih.gov Given that this compound is a charged, ionic species, CE-C4D represents a highly suitable method for its quantification.
Spectrophotometric and Fluorometric Assay Development for Quantification
Spectrophotometric and fluorometric methods offer alternative approaches for quantification that can be both rapid and sensitive.
Direct UV spectrophotometry can be used for the quantification of biguanides. Studies on the related compound PHMB show a distinct UV absorption band around 235 nm in aqueous solutions, which can be utilized for concentration measurements. mdpi.com
For enhanced sensitivity and selectivity, fluorometric assays can be developed. An indirect fluorescence optode method has been created for PHMB, which could serve as a model for developing an assay for this compound. semanticscholar.orgmdpi.com This method utilizes a membrane containing a fluorescent dye (lactone-rhodamine B). nih.gov The assay is based on the interaction between the cationic biguanide and a hydrophobic anion, tetrakis(4-fluorophenyl)borate (NaTPBF). nih.govmdpi.com An increase in the biguanide concentration leads to the formation of an ion associate with NaTPBF, decreasing the amount of free NaTPBF that can interact with the optode. nih.gov This results in a linear decrease in fluorescence intensity, allowing for quantification of the biguanide in the micromolar (μM) concentration range. semanticscholar.orgmdpi.com
Table 2: Example of a Fluorometric Assay for a Biguanide Compound (PHMB)
| Component | Role/Specification |
|---|---|
| Technique | Fluorescence Optode |
| Sensing Reagent | Lactone-Rhodamine B (L-RB) |
| Hydrophobic Anion | Tetrakis(4-fluorophenyl)borate, sodium salt (NaTPBF) |
| Principle | Formation of an ion associate between PHMB and NaTPBF reduces the interaction of NaTPBF with the L-RB film, causing a decrease in fluorescence. |
| Linear Range | 0 to 8.0 µM |
| Detection Limit | ~1.6 µM |
Data sourced from a study on polyhexamethylene biguanide hydrochloride. nih.govmdpi.com
Titrimetric Methods for Biguanide Quantification (e.g., Non-aqueous, Argentometric, Colloidal Titration)
Titrimetric methods are classic, robust analytical techniques for quantifying chemical substances. Several types of titration are applicable to this compound.
Non-aqueous Titration : The biguanide group is basic and can be quantified by titration with an acid, such as perchloric acid (HClO4), in a non-aqueous solvent. This method is suitable for determining the concentration of the active biguanide moiety in the compound. researchgate.netnih.gov
Argentometric Titration : As a hydrochloride salt, the compound contains a chloride counter-ion which can be precisely quantified using argentometric titration. This involves titrating the sample with a standardized solution of silver nitrate (B79036) (AgNO3), which precipitates the chloride as silver chloride (AgCl). researchgate.netnih.gov
Colloidal Titration : This method is based on the reaction between a positively charged polyelectrolyte (the cationic biguanide) and a negatively charged polyelectrolyte standard solution, such as potassium poly(vinyl sulfate) (PVSK). researchgate.net The endpoint can be detected using a color indicator or potentiometrically with a surfactant-selective electrode. mdpi.comresearchgate.net Back-titration methods can also be employed to achieve a clearer endpoint. researchgate.net
Studies on the related compound PHMB have shown these titrimetric methods to be reliable, with low relative standard deviations (RSD), particularly for argentometric (0.13% RSD) and non-aqueous (0.50% RSD) titrations. nih.gov
Enzyme-Based Analytical Methods
Enzyme-based analytical methods leverage the high specificity of enzymes for highly selective assays. epa.gov These methods often rely on measuring a product of the enzymatic reaction, which can be detected photometrically or by other means. epa.gov
While specific enzymes that act directly on this compound are not widely documented, methods have been developed for other biguanides. For instance, a promising method for PHMB determination utilizes a glucose oxidase enzymatic reaction. nih.gov Although this method is relatively simple and highly sensitive, it may require relatively high-cost enzymes like glucose oxidase and catalase. nih.govmdpi.com The development of an enzyme-based assay for this compound would depend on identifying an enzyme that can recognize and transform the molecule or is inhibited by it in a quantifiable manner.
Method Validation for Rigorous Research Applications
The validation of analytical and bioanalytical methods is a critical prerequisite for ensuring the reliability, reproducibility, and accuracy of experimental data in research applications involving biguanide compounds. For a specific molecule like this compound, rigorous validation according to international guidelines is necessary to support preclinical and clinical studies. This process involves systematically evaluating a method's performance characteristics to ensure it is suitable for its intended purpose.
The fundamental parameters assessed during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govclinmedjournals.org These evaluations are essential for quantitative analytical procedures that aim to determine the concentration of an active moiety in drug substances, drug products, or biological fluids. fda.gov.ph
Specificity and Selectivity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gmp-compliance.org For bioanalytical methods, selectivity is the ability to differentiate and quantify the analyte from other endogenous or exogenous components in the biological matrix. europa.eu
To establish selectivity, at least six individual sources of the appropriate blank matrix should be analyzed to evaluate potential interference. europa.eu The absence of interfering components is generally accepted if the response is less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. europa.eu In the context of this compound, this would involve analyzing blank plasma, urine, or tissue homogenates to ensure that no endogenous compounds co-elute or produce a signal that could be mistaken for the analyte. Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are also performed to demonstrate that the method can separate the parent drug from its degradation products, confirming its stability-indicating nature. ijcrt.org
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov.ph
For an assay of a drug substance or finished product, the minimum specified range is typically 80% to 120% of the test concentration. fda.gov.ph For bioanalytical methods, the calibration curve should cover the expected concentration range in the study samples. A typical calibration curve for this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method might span from 1 ng/mL to 500 ng/mL in plasma. The linearity is evaluated by plotting the response versus the concentration and is generally assessed by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.
Table 1: Illustrative Linearity Data for a Hypothetical LC-MS/MS Method for this compound
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| 1.0 | 0.98 | 0.09 | 9.18 |
| 5.0 | 5.12 | 0.31 | 6.05 |
| 25.0 | 24.75 | 1.51 | 6.10 |
| 100.0 | 101.5 | 5.28 | 5.20 |
| 250.0 | 248.9 | 10.45 | 4.20 |
| 500.0 | 505.2 | 21.72 | 4.30 |
This table presents hypothetical data for illustrative purposes.
Accuracy and Precision
Accuracy describes the closeness of the mean test results to the true value, while precision represents the closeness of agreement among a series of measurements from the same homogeneous sample. gmp-compliance.org Precision is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision). fda.gov.ph
Accuracy is determined by analyzing replicate quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) covering the calibration range. nih.gov For bioanalytical methods, the mean concentration should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%. europa.eu Precision is expressed as the coefficient of variation (CV), which should not exceed 15% for QC samples and 20% for the LLOQ. gmp-compliance.org
Table 2: Example of Accuracy and Precision Results for this compound QC Samples in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15, 3 days) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.0 | 1.05 | 105.0 | 8.5 | 1.08 |
| Low | 3.0 | 2.95 | 98.3 | 6.2 | 3.10 |
| Medium | 75.0 | 76.5 | 102.0 | 4.1 | 74.2 |
| High | 400.0 | 395.0 | 98.8 | 3.5 | 408.0 |
This table presents hypothetical data for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ, also referred to as the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.govresearchgate.net The analyte response at the LLOQ should be at least five times the response of a blank sample. sci-hub.se The LOQ for this compound would be established by analyzing at least five independent samples and ensuring the precision (CV) is ≤ 20% and accuracy is within ±20% of the nominal value. gmp-compliance.org
Robustness and Stability
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, this could include variations in mobile phase composition, pH, flow rate, and column temperature.
Stability of the analyte in the biological matrix is a critical component of bioanalytical method validation. nih.gov This involves testing the stability of this compound in the matrix under various conditions that mimic sample handling and storage. These tests typically include:
Freeze-thaw stability: Assessing degradation after multiple cycles of freezing and thawing.
Short-term temperature stability: Evaluating stability at room temperature for a period relevant to sample processing.
Long-term stability: Determining stability at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study. nih.gov
Stock solution stability: Confirming the stability of the analyte in its stock and working solutions.
The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the nominal concentration. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 1-(2-Fluorophenyl)biguanide hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation of 2-fluorophenylguanidine with cyanoguanidine under acidic conditions, as demonstrated for analogous chlorophenyl derivatives . Key parameters include:
- Catalyst : Hydrochloric acid (HCl) as a proton donor.
- Temperature : Controlled heating (80–100°C) to prevent decomposition of the fluorophenyl group.
- Purification : Recrystallization from water-ethanol mixtures (20:1) to isolate the hydrochloride salt, yielding ~73% for similar biguanides .
- By-product Management : Use of inert atmospheres (e.g., N₂) to minimize oxidation of the fluorophenyl moiety .
Q. Which analytical techniques are critical for confirming the structural purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine para/ortho effects on aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₈H₁₀F₂N₅·HCl, MW 249.65 g/mol) .
- Elemental Analysis : Quantify nitrogen content (expected ~31.37% for C₈H₁₁N₅S analogs) to validate stoichiometry .
Advanced Research Questions
Q. How do substituent positions (e.g., 2-fluoro vs. 3-chloro) on the phenyl ring influence 5-HT3 receptor binding in biguanide derivatives?
- Methodological Answer :
- Comparative Assays : Use radioligand displacement assays (e.g., [³H]BRL-43694) to measure IC₅₀ values. For example:
| Compound | IC₅₀ (nM) | Source |
|---|---|---|
| m-CPBG (3-chloro) | 4.2 | |
| 1-(2-Fluorophenyl) analog | Pending | N/A |
- Structural Insights : Fluorine’s electronegativity may enhance hydrogen bonding vs. chlorine’s bulkiness, affecting receptor docking .
Q. How can researchers reconcile contradictory bioactivity data between 1-(2-Fluorophenyl)biguanide and its analogs?
- Methodological Answer :
- Data Normalization : Account for variations in assay conditions (e.g., pH, cell lines) using internal controls like 5-HT3 receptor antagonists (e.g., ondansetron) .
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., PHMB’s polyelectrolyte behavior ) to identify trends in fluorophenyl derivatives.
- Dosage Calibration : Validate molar concentrations using HPLC to rule out solubility discrepancies (e.g., H₂O solubility: 120 mg/mL for m-CPBG ).
Q. What experimental designs are essential for assessing the stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via:
- HPLC-UV : Track parent compound depletion.
- LC-MS : Identify hydrolytic by-products (e.g., fluorophenylurea).
- Temperature Sensitivity : Store lyophilized samples at -80°C to prevent hydrolysis of the biguanide group .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values for 5-HT3 agonists.
- Resolution Strategy :
Replicate Assays : Use standardized protocols (e.g., CHO-K1 cells expressing human 5-HT3 receptors).
Control for Fluorine’s Electron-Withdrawing Effects : Compare dose-response curves with chlorine/trifluoromethyl analogs to isolate substituent impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
